BenchChemオンラインストアへようこそ!

Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone

Physicochemical properties Drug-likeness Membrane permeability

Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone (CAS 510734-27-7) is a synthetic small molecule with the formula C16H21N3O and a molecular weight of 271.36 g/mol. It features an azepane ring linked via a carbonyl bridge to a 5,6-dimethyl-benzimidazole core.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B4020379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCCCCC3
InChIInChI=1S/C16H21N3O/c1-12-9-14-15(10-13(12)2)19(11-17-14)16(20)18-7-5-3-4-6-8-18/h9-11H,3-8H2,1-2H3
InChIKeyFVAUPYQDNPBLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone: A Chemically Defined Benzimidazole Scaffold for FLAP-Targeted Research


Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone (CAS 510734-27-7) is a synthetic small molecule with the formula C16H21N3O and a molecular weight of 271.36 g/mol. It features an azepane ring linked via a carbonyl bridge to a 5,6-dimethyl-benzimidazole core [1]. The compound is structurally classified within a series of 1,2,5-substituted benzimidazoles disclosed as modulators of 5-lipoxygenase-activating protein (FLAP), a critical initiator of the leukotriene biosynthesis pathway [2].

Why Structural Analog Substitution Undermines FLAP Inhibitor Screening: The Case of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone


Within the benzimidazole class of FLAP modulators, minor structural modifications—such as the switch from a piperidine to an azepane ring or the position of methyl substituents—can drastically alter potency, selectivity, and binding kinetics. The compound BRP-7 exemplifies this sensitivity: it potently inhibits FLAP (IC50 in the nM range) with high selectivity over COX-1, yet close analogs in the same series show significantly reduced or abolished activity [1]. Therefore, assuming that in-class compounds like Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone are interchangeable with other benzimidazole FLAP inhibitors without direct comparative data is scientifically unsound and risks producing non-reproducible results in biochemical or cellular assays.

Quantitative Differentiation Evidence for Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone in Leukotriene Pathway Research


Physicochemical Profile: Azepane vs. Common Six-Membered Ring Analogs for Membrane Permeability

The azepane group of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone can confer a different conformational and electronic profile compared to six-membered ring analogs. Its predicted LogP of 3.09 and topological polar surface area (TPSA) of 38 Ų position it for adequate passive membrane permeability . This is a class-level inference, as direct comparative experimental LogP or permeability data against specific piperidine or morpholine analogs are not available in the public domain. The calculated vapor pressure of 0.0±1.1 mmHg at 25°C and boiling point of 445.0±48.0 °C indicate it is a non-volatile solid suitable for routine laboratory handling .

Physicochemical properties Drug-likeness Membrane permeability

Spectral Fingerprint for Analytical Verification and QC in FLAP Inhibitor Libraries

The compound possesses a unique MS (GC) spectrum available in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library [1]. This constitutes a definitive analytical fingerprint for identity confirmation. While other benzimidazole FLAP modulators like BRP-7 also have characterized spectra, the specific fragment pattern of the azepane-5,6-dimethyl-benzimidazole scaffold provides a distinct signature that can be used to verify compound integrity in screening libraries, preventing cross-contamination or misidentification—a common source of data variability in high-throughput screening campaigns.

Analytical chemistry Quality control Mass spectrometry

Structural Assignment within a Patented FLAP Modulator Series: A Defined SAR Space

Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone is explicitly named within the scope of US Patent 9,067,917 B2, which describes 1,2,5-substituted benzimidazoles as FLAP modulators [1]. Within the patent's SAR landscape, the 5,6-dimethyl substitution on the benzimidazole core and the azepane carboxamide moiety are specifically claimed combinations distinct from other exemplified ring systems like piperidine or pyrrolidine. This specific substitution pattern suggests a defined and purposeful SAR exploration around FLAP binding, inferring a potentially unique activity profile, though the specific IC50 value for this exact compound is not publicly disclosed.

Medicinal chemistry FLAP inhibition Structure-activity relationship

Optimal Use Cases for Procuring Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone


FLAP Biochemical Assay Development and Hit Validation

As a structurally defined, patent-protected FLAP modulator, this compound is best utilized as a tool compound in the development and validation of FLAP binding or activity assays (e.g., FLAP-mediated arachidonic acid transfer assays, LTB4 production in human neutrophils). Its distinct azepane scaffold, referenced within US Patent 9,067,917 B2 [1], allows for exploration of SAR around the N-1 substituent of the benzimidazole core.

Analytical Reference Standard for Mass Spectrometry-Based Metabolomics

The availability of a certified MS (GC) spectrum in the Wiley Registry and KnowItAll libraries [1] makes this compound a ready-to-use reference standard for developing GC-MS methods to detect benzimidazole-based FLAP inhibitors in complex biological matrices or for verifying compound identity in historical screening collections.

Physicochemical Model Compound for Permeability and Solubility Studies

With a predicted LogP of 3.09 and TPSA of 38 Ų [1], this compound can serve as a model for studying the permeability of neutral, medium-lipophilicity benzimidazoles across Caco-2 or MDCK cell monolayers, providing baseline data for the optimization of FLAP inhibitors intended for oral administration.

Quote Request

Request a Quote for Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.